molecular formula C21H17ClF2N4O2 B605592 ARS-1630

ARS-1630

カタログ番号: B605592
分子量: 430.8 g/mol
InChIキー: ZRPZPNYZFSJUPA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ARS-1630 (CAS: 1698055-86-5) is a small-molecule inhibitor targeting the mutant K-ras G12C protein, a key oncogenic driver in cancers such as pancreatic, colorectal, and non-small cell lung carcinoma. It is derived from patent WO 2015054572 A1 and functions as the less active R-conformational atropisomer of ARS-1620, exhibiting 1,000-fold lower potency . Structurally, this compound shares the molecular formula C₂₁H₁₇ClF₂N₄O₂ with ARS-1620 but differs in stereochemical configuration, which critically impacts its bioactivity .

This compound is primarily utilized as a negative control in preclinical studies to validate the specificity of ARS-1620 and other K-ras inhibitors. Its low potency (kinetic value: 1.2 ± 0.6 M⁻¹s⁻¹) makes it unsuitable for therapeutic development, but it remains valuable for mechanistic research . Current applications focus on in vitro and in vivo models to dissect K-ras signaling pathways and assess off-target effects of related compounds.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF2N4O2/c1-2-16(30)27-6-8-28(9-7-27)21-12-10-13(22)17(19(24)20(12)25-11-26-21)18-14(23)4-3-5-15(18)29/h2-5,10-11,29H,1,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPZPNYZFSJUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=NC=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

. 合成経路は通常、市販の出発物質から始まる有機合成のいくつかの段階を含みます。反応条件は、しばしば、所望の化学変換を達成するために、特定の試薬および触媒の使用を伴います。 ARS-1620の工業的生産方法は、最終製品の純度と一貫性を確保しながら、これらの合成経路のスケールアップを伴う可能性があります .

類似化合物との比較

ARS-1630 vs. ARS-1620
Parameter This compound ARS-1620
Target Mutant K-ras G12C Mutant K-ras G12C
Mechanism Covalent inhibitor (inactive control) Covalent inhibitor (active compound)
Potency 1.2 ± 0.6 M⁻¹s⁻¹ ~1,000-fold higher than this compound
Selectivity Mutant-specific Mutant-specific
Clinical Stage No development reported Preclinical/Phase I studies
Role in Research Negative control Lead therapeutic candidate

Key Findings :

  • Structural isomerism between this compound and ARS-1620 underpins their divergent bioactivities. The R-configuration in this compound reduces binding affinity to K-ras G12C, rendering it pharmacologically inert .
  • ARS-1620’s superior potency has driven its advancement into clinical trials, while this compound remains confined to experimental controls .
This compound vs. RMC-7977
Parameter This compound RMC-7977 (T81263)
Target Mutant K-ras G12C Pan-RAS (KRAS, HRAS, NRAS)
Mechanism Mutant-specific inhibitor Targets active GTP-bound RAS isoforms
Potency Low (inactive control) High (IC₅₀ < 100 nM for KRAS)
Selectivity Narrow (G12C mutation only) Broad (all RAS GTPase activity)
Clinical Stage Research-only Investigational for solid tumors
Therapeutic Scope Limited to K-ras G12C models Broad-spectrum anticancer potential

Key Findings :

  • RMC-7977’s pan-RAS inhibition offers broader applicability compared to this compound’s mutation-specific action. However, its lack of G12C selectivity may increase off-target risks .
  • This compound’s precision for K-ras G12C makes it a critical tool for studying mutation-specific signaling, whereas RMC-7977 is optimized for tumors with heterogeneous RAS mutations .
Structural and Functional Insights
  • This compound vs. ARS-1620 : The enantiomeric relationship highlights the importance of stereochemistry in drug design. Substituting a single chiral center converts a therapeutic candidate (ARS-1620) into a near-inert analog (this compound) .
  • This compound vs. RMC-7977: While both inhibit RAS pathways, this compound’s covalent binding to K-ras G12C contrasts with RMC-7977’s non-covalent, GTP-competitive mechanism .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。